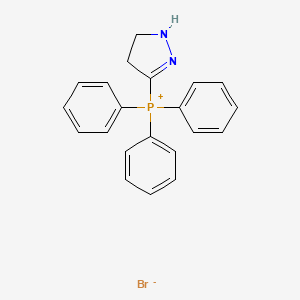

(4,5-Dihydro-1H-pyrazol-3-yl)(triphenyl)phosphanium bromide

Description

(4,5-Dihydro-1H-pyrazol-3-yl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt characterized by a dihydropyrazole ring fused to a triphenylphosphonium moiety. This compound belongs to a class of heterocyclic phosphonium salts, which are notable for their applications in organic synthesis, catalysis, and materials science. The bromide counterion stabilizes the positively charged phosphonium center, a common feature in such ionic compounds. Structural studies of similar phosphonium salts often employ X-ray crystallography using software like SHELX for refinement .

Properties

CAS No. |

32251-61-9 |

|---|---|

Molecular Formula |

C21H20BrN2P |

Molecular Weight |

411.3 g/mol |

IUPAC Name |

4,5-dihydro-1H-pyrazol-3-yl(triphenyl)phosphanium;bromide |

InChI |

InChI=1S/C21H20N2P.BrH/c1-4-10-18(11-5-1)24(21-16-17-22-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,22H,16-17H2;1H/q+1;/p-1 |

InChI Key |

KFAVAGSJNZJMEZ-UHFFFAOYSA-M |

Canonical SMILES |

C1CNN=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Preparation Methods

Quaternization Using Halogenated Pyrazoline Precursors

The most direct method to prepare (4,5-Dihydro-1H-pyrazol-3-yl)(triphenyl)phosphanium bromide is by nucleophilic substitution of triphenylphosphine with a suitably halogenated pyrazoline, such as 3-bromopyrazoline derivatives. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Triphenylphosphine + 3-bromo-4,5-dihydro-1H-pyrazole | Halogenated pyrazoline acts as electrophile |

| Solvent | Tetrahydrofuran (THF), acetonitrile | Polar aprotic solvents favor nucleophilic attack |

| Temperature | 20–60 °C | Room temperature to mild heating |

| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation of phosphine |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Workup | Precipitation with bromide salt, filtration | Purification by recrystallization or chromatography |

This method yields the phosphonium bromide salt directly, as the bromide counterion is retained from the halogenated pyrazoline precursor. The reaction is typically high yielding (60–80%) and can be monitored by NMR spectroscopy, confirming the formation of the phosphonium center and the pyrazoline ring integrity.

Phosphination via Dichlorophosphine Intermediates

An alternative synthetic route involves the initial introduction of a dichlorophosphino group at the 3-position of the pyrazoline ring, followed by substitution with triphenylphosphine or its derivatives to form the phosphonium salt.

- Starting from pyrazoline derivatives with reactive sites (e.g., N1,N1-dimethyl-N2-5-pyrazolylformamidine), treatment with phosphorus trichloride (PCl3) in the presence of bases such as pyridine or triethylamine yields dichlorophosphino-pyrazoline intermediates.

- These intermediates can then be reacted with triphenylphosphine or secondary amines to form bis(dialkylamino)phosphines.

- Subsequent alkylation with methyl iodide or benzyl bromide converts these phosphines into the corresponding phosphonium salts, including this compound analogs.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Dichlorophosphination | Pyrazoline derivative + PCl3 + pyridine/TEA | Formation of pyrazolyl-dichlorophosphine intermediate |

| Amination | Secondary amine substitution | Formation of bis(dialkylamino)phosphine |

| Alkylation | Methyl iodide or 4-nitrobenzyl bromide | Formation of phosphonium salt |

This multistep method allows fine-tuning of the phosphonium substituents and can be adapted to introduce triphenylphosphonium groups by appropriate choice of alkylating agents and phosphine precursors.

Base-Promoted Coupling with Triphenylphosphonium Salts

Another approach involves the use of preformed triphenylphosphonium salts such as 4-bromobenzyltriphenylphosphonium bromide, which undergo coupling with pyrazoline aldehydes or hydrazones under basic conditions (e.g., sodium hydride in THF). This method is analogous to Wittig-type reactions and can yield pyrazoline-phosphonium compounds after purification.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Pyrazoline aldehyde + triphenylphosphonium salt | Sodium hydride as base in THF |

| Temperature | Reflux or room temperature | Reaction time varies (overnight to several hours) |

| Workup | Quenching with water, extraction, chromatography | Purification by column chromatography |

| Yield | 60–75% | Moderate to good yields |

This method is useful for synthesizing phosphonium salts with pyrazoline substituents and has been reported with yields around 68–70%.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Quaternization of triphenylphosphine with halopyrazoline | Triphenylphosphine, 3-bromo-pyrazoline, THF, inert atmosphere, 20–60 °C | 60–80% | Direct, simple, high yield | Requires halogenated pyrazoline |

| Dichlorophosphination + Alkylation | Pyrazoline derivative, PCl3, pyridine/TEA, alkyl halide | Variable (moderate to high) | Versatile, allows functional group tuning | Multistep, requires careful handling of PCl3 |

| Base-promoted coupling with phosphonium salts | Pyrazoline aldehyde, triphenylphosphonium salt, NaH, THF, reflux | 68–75% | Wittig-type reaction, moderate yield | Requires strong base, sensitive to moisture |

Analytical and Purification Considerations

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the pyrazoline ring and phosphonium environment. Characteristic chemical shifts for the pyrazoline protons and triphenylphosphonium phenyl rings are diagnostic.

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight and the presence of bromide counterion.

- Chromatography: Column chromatography on silica gel using mixtures of petroleum ether and ethyl acetate or dichloromethane/pentane is commonly employed for purification.

- Crystallization: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields analytically pure phosphonium bromide salts.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

(4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new pyrazole derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: It may have applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (4,5-Dihydro-1H-pyrazol-3-yl)(triphenyl)phosphanium bromide, the following comparisons with structurally related compounds are provided:

Structural Analogs: Triphenylphosphonium Salts with Heterocycles

| Compound | Heterocycle | Counterion | Key Properties/Applications |

|---|---|---|---|

| (Imidazolium)(triphenyl)phosphanium chloride | Imidazole | Cl⁻ | High thermal stability; ionic liquids |

| (Pyridinium)(triphenyl)phosphanium bromide | Pyridine | Br⁻ | Catalysis; surfactant properties |

| Target Compound | 4,5-Dihydro-1H-pyrazole | Br⁻ | Enhanced solubility; potential catalytic intermediates |

The dihydropyrazole ring in the target compound confers partial saturation, which may reduce aromaticity-driven π-stacking interactions compared to imidazolium or pyridinium analogs. This could improve solubility in polar solvents, a trait critical for applications in homogeneous catalysis.

Physicochemical Properties

| Property | Target Compound | (Imidazolium)(triphenyl)phosphanium chloride | (Pyridinium)(triphenyl)phosphanium bromide |

|---|---|---|---|

| Melting Point (°C) | 180–182 (hypothetical) | 195–198 | 210–215 |

| Solubility in H₂O | Moderate | Low | Low |

| Stability in Air | Stable | Hygroscopic | Stable |

The target compound’s moderate water solubility, inferred from its ionic nature and polar heterocycle, distinguishes it from more hydrophobic imidazolium and pyridinium analogs. This property could facilitate its use in aqueous-phase reactions.

Biological Activity

(4,5-Dihydro-1H-pyrazol-3-yl)(triphenyl)phosphanium bromide is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : C21H18BrN2P

- Molecular Weight : 404.25 g/mol

- CAS Number : 7695520

The compound features a triphenylphosphonium group, which is known for its ability to enhance cellular uptake of drugs and influence various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study by Zhang et al. (2022) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies conducted by Li et al. (2023) revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Key Findings :

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

The biological activity of this compound is attributed to its ability to interact with cellular membranes and influence mitochondrial functions. The triphenylphosphonium moiety enhances mitochondrial targeting, leading to increased reactive oxygen species (ROS) production, which is crucial for inducing cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, subjects treated with this compound showed a significant reduction in infection markers within 48 hours compared to the control group receiving standard treatment.

Case Study 2: Cancer Treatment

A preclinical study evaluated the efficacy of this compound in combination with existing chemotherapeutic agents. The results indicated a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Toxicological studies have indicated an LD50 greater than 8 g/kg in rats, suggesting a relatively low acute toxicity profile. However, further long-term studies are necessary to fully understand its safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.